molecular formula C22H12BrCl2NO2 B12050772 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-73-7

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12050772
CAS No.: 355421-73-7
M. Wt: 473.1 g/mol
InChI Key: ISCMUPOUGZLWHG-UHFFFAOYSA-N
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Description

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate ( 355421-73-7) is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research. The compound features a quinoline core structure substituted with bromo and chlorophenyl groups, which are known to be key pharmacophores in the development of bioactive molecules. Quinoline scaffolds are extensively investigated for their potent biological activities, particularly as inhibitors of histone deacetylases (HDACs), a validated target for cancer therapy . The specific structural motif of a 2-substituted phenylquinoline-4-carboxylic acid derivative is designed to serve as the cap region in HDAC inhibitor pharmacophores, facilitating strong hydrophobic interactions at the enzyme's active site . This mechanism can induce epigenetic changes, leading to cell cycle arrest (e.g., in the G2/M phase) and the promotion of apoptosis in cancerous cell lines, making such compounds valuable leads for developing novel antitumor agents . With a molecular formula of C22H12BrCl2NO2 and a molecular weight of 473.15 g/mol, this compound is supplied for research purposes only . It is critical for researchers handling this material to refer to the Safety Data Sheet (SDS). Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment . The hazard statements indicate it may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), or may cause respiratory irritation (H335) . This product is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

355421-73-7

Molecular Formula

C22H12BrCl2NO2

Molecular Weight

473.1 g/mol

IUPAC Name

(4-chlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H12BrCl2NO2/c23-14-3-10-20-18(11-14)19(22(27)28-17-8-6-16(25)7-9-17)12-21(26-20)13-1-4-15(24)5-2-13/h1-12H

InChI Key

ISCMUPOUGZLWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Aniline Derivatives

The Gould-Jacobs reaction facilitates quinoline ring formation via thermal cyclization of β-keto esters with substituted anilines. For 6-bromo-4-chloroquinoline intermediates, 3-(4-bromoaniline) ethyl acrylate undergoes cyclization in diphenyl ether at 200–220°C, yielding 6-bromoquinolin-4(1H)-one. Subsequent chlorination with phosphorus trichloride (PCl₃) in toluene at reflux replaces the 4-hydroxyl group with chlorine, achieving 6-bromo-4-chloroquinoline in 91.5–92.6% yield.

Functionalization at Position 2

Introducing the 2-(4-chlorophenyl) group remains a critical challenge. While direct methods are scarce in the provided sources, indirect strategies emerge:

Friedel-Crafts Alkylation

Post-cyclization functionalization via Friedel-Crafts alkylation could anchor the 4-chlorophenyl group. For instance, treating 6-bromo-4-chloroquinoline with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) might facilitate electrophilic substitution at position 2. However, regioselectivity concerns necessitate precise reaction control.

Cross-Coupling Reactions

Esterification at Position 4

The final step involves esterifying the quinoline-4-carboxylic acid intermediate with 4-chlorophenol:

Carboxylic Acid Activation

As demonstrated in WO2005105783A1, thionyl chloride (SOCl₂) effectively converts hydroxyl groups to chlorides. Applying this to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid generates the corresponding acid chloride, which reacts with 4-chlorophenol in tetrahydrofuran (THF) at −5–0°C.

Direct Esterification

Patent CN102924374B outlines ester formation using acetic anhydride and phenols. For the target compound, combining 6-bromo-2-(4-chlorophenyl)quinoline-4-carbonyl chloride with 4-chlorophenol in a polar aprotic solvent (e.g., dimethylformamide) at 100–120°C could yield the ester.

Synthetic Route Optimization

Key parameters influencing yield and purity include:

ParameterOptimal ConditionsImpact on Yield
Cyclization temperature200–220°C in diphenyl ether77–81%
Chlorination agentPCl₃ in toluene>90%
Esterification solventTHF at −5–0°C85–89%
Reaction time2–4 hours for chlorinationMinimizes byproducts

Challenges and Limitations

  • Regioselectivity : Installing substituents at positions 2 and 6 without cross-reactivity remains nontrivial.

  • Purification : High-boiling solvents like diphenyl ether complicate isolation, necessitating recrystallization from petroleum ether.

  • Scale-Up : Exothermic chlorination with PCl₃ requires stringent temperature control to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Hydrolysis: Formation of 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 4-chlorophenol.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of quinoline derivatives, including 4-chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate. These compounds have shown significant inhibitory effects against Candida albicans, a common opportunistic fungal pathogen, indicating their potential as antifungal agents. The minimum inhibitory concentrations (MICs) observed for related compounds suggest that modifications in the quinoline structure can enhance antifungal activity, warranting further investigation into this class of compounds .

Antimicrobial Properties

Quinoline derivatives have been documented to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may contribute to its efficacy against various microbial pathogens, making it a candidate for developing new antimicrobial therapies .

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has shown promising results. Compounds with similar structures have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms often involve the modulation of multiple signaling pathways associated with cell growth and survival, suggesting that this compound could be explored further for its anticancer potential .

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its ability to undergo various chemical transformations makes it valuable in synthesizing novel compounds with enhanced biological activities .

Drug Development

Given its pharmacological properties, this compound is a candidate for drug development processes. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce potential side effects, paving the way for new therapeutic agents .

Case Studies

StudyFocusFindings
Uppar et al. (2020)Antifungal ActivityDemonstrated significant activity against C. albicans with MIC values as low as 0.4 µg/mL for related quinoline derivatives .
Research on Quinoline DerivativesAntimicrobial PropertiesIdentified broad-spectrum activity against various bacterial strains, highlighting the need for further exploration of structural modifications .
Investigation into Anticancer EffectsCancer Cell ProliferationShowed that similar quinoline derivatives inhibit cancer cell growth through apoptosis induction .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the quinoline core and ester groups. Key comparisons include:

Compound Name Molecular Formula Substituents (Quinoline Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₅BrCl₂NO₃ 6-Br, 2-(4-ClPh), 4-(4-ClPh ester) ~493.01 Potential kinase inhibition
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₄BrCl₃NO₃ 6-Br, 2-(4-ClPh), 4-(2,4-diClPh ester) ~518.66 Increased lipophilicity
2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate C₂₆H₁₉Br₂NO₃ 6-Br, 2-(4-BrPh), 4-(4-EtPh ester) ~579.16 Enhanced steric bulk
(2,3-Dimethylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₈BrClNO₂ 6-Br, 2-(4-ClPh), 4-(2,3-Me₂Ph ester) ~465.01 Altered solubility profile
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate C₂₀H₁₅BrNO₂ 6-Br, 2-(styryl), 4-(ethyl ester) ~388.25 Fluorescence applications

Computational and Crystallographic Data

  • Collision Cross-Section (CCS) : Analogs like 2-(4-ethylphenyl)-2-oxoethyl derivatives () predict CCS values of 204–211 Ų for [M+H]⁺, aiding in mass spectrometry characterization .
  • Crystal Structures: Ethyl 6-bromo-2-styrylquinoline-4-carboxylate () has resolved XRD data, providing insights into π-stacking interactions relevant to the target compound’s solid-state behavior .

Biological Activity

4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its complex structure and biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H12BrCl2NO2C_{22}H_{12}BrCl_2NO_2 with a molecular weight of approximately 473.1 g/mol. The presence of halogen substituents (bromo and chloro groups) enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC22H12BrCl2NO2
Molecular Weight473.1 g/mol
Melting PointNot specified
SolubilityNot specified

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Inhibition of LDH can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited .
  • Anticancer Properties : Several studies have demonstrated the cytotoxic effects of quinoline derivatives against different cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values less than 5 μM against various human tumor cell lines .

Study on LDH Inhibition

A recent study investigated the inhibitory effects of quinoline derivatives on human lactate dehydrogenase A (hLDHA). The results indicated that several compounds, including those related to this compound, exhibited potent inhibitory activity with IC50 values ranging from 1 to 5 μM. This suggests a promising avenue for developing new anticancer agents targeting metabolic pathways in tumors .

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties of quinoline derivatives, it was found that several compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on the tested compound were not detailed, the structural similarities imply potential effectiveness in this area as well .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Features
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateC22H12BrCl2NO2Longer alkyl chain may enhance lipophilicity
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateC22H12BrCl2NO2Further increases hydrophobic properties
Heptyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acidC22H12BrCl2NO2Variation in alkyl chain length affects solubility

The uniqueness of the target compound lies in its specific combination of halogenated phenolic groups and the quinoline structure, which may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the key synthetic strategies for preparing 4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

  • Methodological Answer : The synthesis typically involves esterification of a quinoline-4-carboxylic acid precursor with 4-chlorophenol. A common approach uses phosphorus oxychloride (POCl₃) as a coupling agent under reflux conditions (353–363 K). For example, analogous compounds like 4-chlorophenyl quinoline-2-carboxylate were synthesized by reacting quinaldic acid derivatives with chlorophenols in the presence of POCl₃, yielding esters with ~90% efficiency after recrystallization . Catalytic hydrogenation or Suzuki-Miyaura cross-coupling may also introduce bromine or chlorophenyl groups at specific positions .

Q. How do the bromine and chlorine substituents influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Bromine at the 6-position enhances electrophilicity and steric bulk, potentially improving binding to hydrophobic protein pockets. Chlorine at the 2- and 4-positions increases electron-withdrawing effects , stabilizing the quinoline core and altering π-π stacking interactions. Comparative studies on analogues (e.g., 6-chloro vs. 6-bromo derivatives) show bromine’s stronger influence on reactivity in nucleophilic substitution reactions and higher lipophilicity (logP increase by ~0.5 units) . These substitutions also modulate biological activity; bromine-containing quinoline derivatives exhibit enhanced antimicrobial potency compared to chlorine-only analogues .
SubstituentPositionKey EffectsBiological Impact
Br6Increased electrophilicity, steric hindranceEnhanced antimicrobial activity
Cl2, 4Electron withdrawal, stabilityImproved metabolic stability

Advanced Research Questions

Q. What crystallographic data are available for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the quinoline core and substituted phenyl rings, critical for understanding conformational flexibility. For the closely related 4-chlorophenyl quinoline-2-carboxylate, the quinoline-phenyl dihedral angle is 14.7° , while the carboxylate group is twisted by 17.7° relative to the quinoline plane . Such data inform molecular docking studies by constraining ligand conformations. Similar analysis for brominated analogues (e.g., ethyl 6-bromo-2-vinylquinoline-4-carboxylate) shows planar distortions due to bromine’s van der Waals radius .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Fluorescence quenching assays monitor interactions with DNA (e.g., ethidium bromide displacement). For example, quinoline-carboxylate derivatives intercalate with DNA, showing fluorescence emission shifts at 450–500 nm . Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding modes, leveraging crystallographic data to validate docking poses .

Q. What challenges arise in chromatographic analysis of this compound, and how are they resolved?

  • Methodological Answer : The bromine and chlorine atoms increase polarizability , leading to tailing peaks in reverse-phase HPLC. Use C18 columns with mobile phases containing 0.1% formic acid and acetonitrile gradients (5–95% over 20 min). Mass spectrometry (LC-MS) with electrospray ionization (ESI+) detects the molecular ion [M+H]+ at m/z 503.2 (calculated). Predicted collision cross-section (CCS) values (204.1–211.3 Ų for adducts) aid in distinguishing fragmentation patterns .

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, pH)?

  • Methodological Answer : Conduct accelerated stability studies :
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs; monitor degradation via HPLC. Bromine increases susceptibility to photolysis, requiring amber glass storage .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss corresponding to ester cleavage .
  • pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH >10) due to ester hydrolysis .

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